4-[[[2-(Methoxy)dodecyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolane
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Overview
Description
4-[[[2-(Methoxy)dodecyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C25H48O4 It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[2-(Methoxy)dodecyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2-(methoxy)dodecanol with 2,2-dimethyl-1,3-dioxolane-4-methanol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[[[2-(Methoxy)dodecyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
4-[[[2-(Methoxy)dodecyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: The compound can be utilized in the study of biological membranes and lipid interactions.
Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[[[2-(Methoxy)dodecyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, while the methoxy and dodecyl groups contribute to its hydrophobic and lipophilic properties. These interactions can influence the compound’s behavior in biological systems and its efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxolane, 4-[[(2-methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-
- 4-((tert-Butyldimethylsilyloxy)methyl)aniline
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
4-[[[2-(Methoxy)dodecyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolane is unique due to its specific combination of functional groups and structural features. The presence of the dioxolane ring, along with the methoxy and dodecyl groups, imparts distinct chemical and physical properties that differentiate it from other similar compounds. These properties make it particularly useful in specialized applications, such as in the synthesis of complex organic molecules and in the formulation of advanced materials.
Properties
CAS No. |
51883-49-9 |
---|---|
Molecular Formula |
C19H38O4 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
4-(2-methoxydodecoxymethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C19H38O4/c1-5-6-7-8-9-10-11-12-13-17(20-4)14-21-15-18-16-22-19(2,3)23-18/h17-18H,5-16H2,1-4H3 |
InChI Key |
BMJLSUJRAHGXBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(COCC1COC(O1)(C)C)OC |
Origin of Product |
United States |
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